molecular formula C15H16F2N2O5S B2650305 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034496-39-2

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2650305
CAS No.: 2034496-39-2
M. Wt: 374.36
InChI Key: ZDJAXXKSFMLLRA-UHFFFAOYSA-N
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Description

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, a piperidine ring, and a morpholine-3,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.

    Formation of Morpholine-3,5-dione: The morpholine-3,5-dione moiety is formed through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Pharmaceuticals: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.

    Material Science: The compound is investigated for its potential use in the development of advanced materials with specific properties, such as conductivity or stability.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O5S/c16-11-2-1-3-12(17)15(11)25(22,23)18-6-4-10(5-7-18)19-13(20)8-24-9-14(19)21/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJAXXKSFMLLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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